molecular formula C11H9BrO3 B2491399 3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 1273602-53-1

3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2491399
CAS No.: 1273602-53-1
M. Wt: 269.094
InChI Key: GXGHYUYUTLETRT-UHFFFAOYSA-N
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Description

3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.094. The purity is usually 95%.
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Scientific Research Applications

Photoreaction and Radical Cyclization

3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is involved in photoreactions with amines through photoinduced electron transfer processes. These reactions lead to products such as ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate, indicating its potential in radical cyclization and ring expansion reactions (Hasegawa, 1997).

Crystal Structure Analysis

The compound has been studied for its crystal structure, revealing the projection of the carboxyl group nearly orthogonal to the aromatic plane and hydrogen bonding of the acid groups by centrosymmetric pairing. This provides insights into the molecular structure and potential interactions in chemical processes (Barcon et al., 2001).

Regioselectivity in Bromination

Studies have shown that compounds like this compound exhibit regioselectivity in bromination. This research provides a quantum chemical understanding of the bromination process, crucial for synthesizing specific derivatives (Pankratov et al., 2004).

Synthesis and Antioxidant Activity

The compound is used as a precursor in synthesizing polyfunctionally substituted derivatives with various moieties. These derivatives show significant antioxidant activity, highlighting their potential in biological and pharmacological applications (Hamdy et al., 2013).

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of complex molecules, including pharmaceutical compounds. Its reactivity and structural properties make it valuable for creating diverse molecular architectures (Adachi, 1973).

Properties

IUPAC Name

3-bromo-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGHYUYUTLETRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2C(=O)O)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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